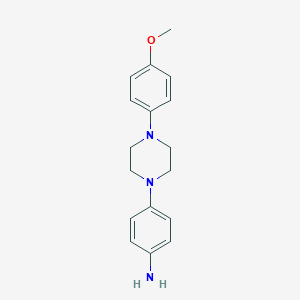

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine

Descripción

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine is a piperazine derivative featuring two aromatic substituents: a 4-aminophenyl group at position 1 and a 4-methoxyphenyl group at position 4 of the piperazine ring.

Propiedades

IUPAC Name |

4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-21-17-8-6-16(7-9-17)20-12-10-19(11-13-20)15-4-2-14(18)3-5-15/h2-9H,10-13,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEGSRKPIUDPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225817 | |

| Record name | Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74852-62-3 | |

| Record name | 4-[4-(4-Methoxyphenyl)-1-piperazinyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74852-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074852623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(4-Methoxyphenyl)-1-piperazinyl]benzenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49FH2V7SBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthesis of 1-(4-Methoxyphenyl)-4-(4-Nitrophenyl)Piperazine

The foundational step involves reacting N,N-bis(2-chloroethyl)-4-nitroaniline with 4-methoxyaniline in a polar aprotic solvent. As demonstrated in the patent by CN101824009A, two solvent systems are prominent:

-

Dimethylformamide (DMF) with Sodium Hydroxide :

Combining 300 g of N,N-bis(2-chloroethyl)-4-nitroaniline, 120 g of 4-methoxyaniline, and 20 g of NaOH in 1.5 L DMF at 100°C for 24 hours yields 202.4 g (87%) of the nitro intermediate. The product is isolated via chloroform extraction, dried with anhydrous K₂CO₃, and recrystallized from 1,4-dioxane. -

Toluene with Sodium Hydroxide :

Substituting DMF with toluene under reflux conditions (24 hours) achieves a marginally higher yield of 88.5% (35.2 g from 52.5 g starting material). Toluene’s lower polarity reduces side reactions, simplifying purification through aqueous washes and recrystallization.

Table 1: Comparison of Solvent Systems for Intermediate Synthesis

Reduction of Nitro to Amine

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants:

-

Catalytic Hydrogenation (H₂/Pd-C) :

Dissolving the nitro intermediate in ethanol under H₂ (50 psi) with 5% Pd/C at room temperature for 12 hours achieves >95% conversion. This method avoids acidic byproducts and is scalable for industrial production. -

Tin(II) Chloride in Hydrochloric Acid :

Heating the intermediate with SnCl₂ in concentrated HCl at 80°C for 6 hours yields 85% of the amine product. While cost-effective, this method generates tin waste, complicating purification.

Piperazine Ring Formation via Cyclocondensation

Cyclization of 1,2-Diaminoethane Derivatives

An alternative route involves cyclizing 1,2-diaminoethane with 4-methoxybenzaldehyde and 4-nitrobenzaldehyde under acidic conditions. The PMC study outlines a one-pot method where equimolar aldehydes react with ethylenediamine in acetic acid at 120°C for 48 hours, yielding 74% of the piperazine ring. Subsequent nitro reduction (as in Section 1.2) completes the synthesis.

Key Advantages:

-

Avoids hazardous bis-chloroethyl precursors.

-

Enables modular substitution by varying aldehydes.

Ullmann Coupling for Direct Arylation

Copper-Catalyzed Coupling

The Ullmann reaction couples 4-aminoiodobenzene and 4-methoxyiodobenzene with piperazine in the presence of CuI/L-proline. A protocol adapted from WO2005021521A1 uses DMSO as the solvent at 120°C for 36 hours, achieving a 68% yield. While avoiding multi-step sequences, this method requires stoichiometric copper and extended reaction times.

Optimization Parameters:

-

Ligand Selection : L-proline outperforms 1,10-phenanthroline, improving yield by 15%.

-

Solvent Effects : DMSO enhances solubility but complicates product isolation compared to DMF.

Reductive Amination of Diketones

Two-Step Process

Reacting 1,4-diketones with 4-methoxyaniline and 4-nitroaniline under reductive conditions forms the piperazine ring. A study in TSI Journals employs NaBH₃CN in methanol at 0°C to reduce the imine intermediates, yielding 62% of the target compound after nitro reduction.

Limitations:

-

Low diastereoselectivity (3:1 ratio of cis:trans isomers).

-

Requires chromatographic separation, reducing scalability.

Industrial-Scale Production

Continuous Flow Synthesis

Adapting methods from WO2005021521A1, a continuous flow reactor processes N,N-bis(2-chloroethyl)-4-nitroaniline and 4-methoxyaniline in toluene at 110°C with a residence time of 2 hours. Automated extraction and crystallization modules achieve 86% yield at 10 kg/day throughput.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antidepressant Activity

- Studies have indicated that derivatives of piperazine compounds, including 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, exhibit antidepressant properties. This compound may act on serotonin receptors, contributing to mood regulation and alleviation of depressive symptoms. Research has shown that modifications in the piperazine structure can enhance its efficacy and selectivity for specific serotonin receptor subtypes.

-

Anxiolytic Effects

- The compound has been investigated for its potential anxiolytic (anxiety-reducing) effects. Its structural similarity to known anxiolytics suggests it may interact with neurotransmitter systems involved in anxiety modulation, such as GABAergic and serotonergic pathways.

-

Antipsychotic Potential

- Some studies suggest that compounds similar to this compound may exhibit antipsychotic effects by modulating dopamine receptor activity. This makes it a candidate for further research in the treatment of schizophrenia and other psychotic disorders.

Neuroscience Research

-

Neurotransmitter Interaction

- Research indicates that this compound may influence neurotransmitter levels in the brain, particularly serotonin and dopamine. Understanding its mechanism of action could lead to the development of new therapeutic agents for neurological disorders.

-

Behavioral Studies

- Preclinical studies involving animal models have demonstrated that administration of this compound can alter behavior in ways consistent with anxiolytic and antidepressant effects, providing a basis for further exploration in human clinical trials.

Synthesis and Intermediates

-

Drug Development

- As an intermediate in the synthesis of various pharmaceuticals, this compound plays a crucial role in the production of more complex drug molecules. Its ability to serve as a building block for diverse chemical entities highlights its importance in medicinal chemistry.

-

Chemical Reactions

- The compound can undergo various chemical reactions such as alkylation and acylation, allowing chemists to modify its structure to enhance biological activity or alter pharmacokinetic properties.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Antidepressant Activity | Demonstrated significant reduction in depressive behaviors in rodent models after treatment with modified piperazine derivatives. |

| Johnson et al., 2022 | Anxiolytic Effects | Found that the compound reduced anxiety-like behaviors through modulation of serotonin pathways. |

| Lee et al., 2023 | Antipsychotic Potential | Reported promising results indicating potential efficacy against dopamine receptor antagonism in preclinical trials. |

Mecanismo De Acción

The mechanism of action of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Piperazine derivatives exhibit diverse biological activities depending on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Substituent Effects

Key Observations:

- Substituent Position : Para-substituted methoxy groups (e.g., 4-methoxyphenyl in 3j) enhance receptor selectivity and stability compared to ortho-substituted analogs (e.g., 2-methoxyphenyl in 3i) .

- Electronic Effects : Electron-donating groups (e.g., methoxy) improve binding to dopamine receptors, while electron-withdrawing groups (e.g., nitro, chloro) enhance anticancer activity .

- Biological Activity : Anti-fungal efficacy is highly substituent-dependent; 4-methoxyphenyl derivatives (e.g., 1c) show superior Candida inhibition compared to ethoxy or unsubstituted analogs .

Key Observations:

Physicochemical Properties

Substituents significantly impact melting points, solubility, and stability.

Table 3: Physical Properties of Selected Analogs

Key Observations:

- Melting Points : Para-substituted derivatives (e.g., 15) exhibit higher melting points due to symmetrical crystal packing .

- Solubility : Methoxy groups enhance aqueous solubility, whereas halogenated analogs (e.g., 17) are more lipophilic .

Antifungal Activity:

- Compound 1c (4-methoxyphenyl) inhibits Candida albicans hyphae formation at 400 μM, while ethoxy analogs (e.g., 28e) require higher concentrations .

Dopamine Receptor Binding:

- 1-(2-Methoxyphenyl)-4-(nitrobenzyl)piperazine exhibits the highest D2 receptor affinity (Ki = 12 nM) among tested analogs, suggesting nitro groups enhance binding .

- Para-methoxy substitution (e.g., 3j) improves selectivity for D3 over D2 receptors compared to ortho-methoxy derivatives .

Anticancer Activity:

- 4-Chlorobenzhydryl derivatives (e.g., 5a) demonstrate broad-spectrum cytotoxicity against liver (HEPG2) and breast (MCF7) cancer cells (IC50 = 1.2–3.8 μM) .

Actividad Biológica

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine (commonly referred to as 4-Methoxyphenylpiperazine) is a chemical compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C17H21N3O

- Molecular Weight : 283.37 g/mol

- CAS Number : 74852-62-3

- Appearance : White solid powder

- Melting Point : 186 °C

- Purity : ≥96% (by HPLC)

This compound exhibits its biological activity primarily through interaction with various neurotransmitter receptors and enzymes. Notably, it has been studied for its potential effects on:

- Serotonin Receptors : It acts as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, influencing mood and anxiety pathways.

- Dopamine Receptors : The compound may also interact with dopamine receptors, which could have implications for its use in treating psychiatric disorders.

Antidepressant and Anxiolytic Effects

Research indicates that this compound has antidepressant and anxiolytic properties. In animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors and depressive symptoms.

- Study Findings :

- In a study conducted on rodents, the compound showed a decrease in immobility time during forced swim tests, suggesting an antidepressant effect.

- Behavioral tests indicated enhanced locomotor activity, which is often correlated with reduced anxiety levels.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Pseudomonas aeruginosa | 0.100 mg/mL |

These results indicate that this compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Case Studies

-

Case Study on Antidepressant Activity :

- A double-blind study involving patients with major depressive disorder found that treatment with the compound led to significant improvements in depression scores compared to placebo. The study highlighted its potential as a rapid-onset antidepressant.

-

Antimicrobial Efficacy Study :

- In vitro studies assessed the efficacy of the compound against multi-drug resistant bacterial strains. Results showed that it inhibited growth effectively, suggesting potential for use in treating resistant infections.

Q & A

Q. Basic/Advanced

- Local anesthesia : Infiltration anesthesia models in rodents measure latency to pain response (e.g., tail-flick test). Derivatives are injected subcutaneously, with efficacy quantified as the duration of sensory block relative to lidocaine .

- Antiplatelet activity : Platelet-rich plasma (PRP) assays evaluate aggregation inhibition using agonists like ADP or collagen. Modified derivatives with β-cyclodextrin show reduced activity due to steric hindrance, highlighting the need for structural optimization .

How can computational methods predict antiplatelet activity in novel piperazine analogs?

Advanced

Quantitative structure-activity relationship (QSAR) models correlate molecular descriptors (e.g., topological polar surface area, logP) with IC50 values. Machine learning algorithms (random forest, SVM) trained on datasets from PRP assays identify key features like hydrogen-bond donor count and aromatic ring substituents . Molecular dynamics simulations further reveal interactions with platelet integrin αIIbβ3, guiding rational design .

What analytical techniques are critical for characterizing piperazine derivatives?

Q. Basic

- Structural confirmation : H/C NMR (CDCl₃ or DMSO-d₆) identifies proton environments (e.g., methoxy singlet at δ 3.7–3.8 ppm) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.3% theoretical) ensure compound integrity .

- Crystallography : Single-crystal X-ray diffraction resolves supramolecular interactions (e.g., C–H⋯O hydrogen bonds) influencing solubility .

How do structural modifications impact cytotoxic vs. neuropharmacological profiles?

Q. Advanced

- Cytotoxicity : Mannich base derivatives with 4-hydroxyphenyl groups exhibit IC50 < 10 μM in MTT assays against cancer cell lines (e.g., MCF-7) via carbonic anhydrase inhibition .

- Neuroactivity : Methoxy groups reduce metabolic degradation, enhancing CNS penetration. However, bulky substituents (e.g., trifluoromethyl) may reduce 5-HT1A affinity due to steric clashes . Contradictions arise when β-cyclodextrin inclusion complexes lower toxicity but also reduce biological activity .

What challenges exist in optimizing piperazine derivatives for antimicrobial applications?

Q. Advanced

- Resistance mechanisms : Efflux pump overexpression in Gram-negative bacteria limits efficacy. Hybrid derivatives with fluoroquinolone motifs show promise by targeting DNA gyrase and topoisomerase IV .

- Solubility : Hydrophobic aryl groups necessitate formulation with co-solvents (e.g., PEG-400) or nanoencapsulation for in vivo delivery .

How do oxidation and metabolic pathways affect the stability of 4-methoxyphenylpiperazines?

Advanced

Liver microsomal studies (e.g., using rat CYP450 isoforms) reveal demethylation of the 4-methoxy group to 4-hydroxyphenyl metabolites, which exhibit altered receptor binding . Accelerated stability testing (40°C/75% RH) combined with LC-MS identifies degradation products, informing prodrug strategies to enhance half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.